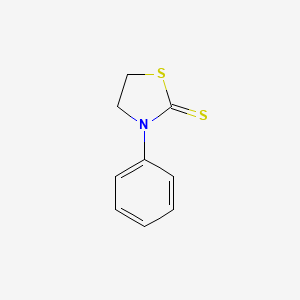

3-Phenyl-1,3-thiazolidine-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a five-membered thiazolidine ring with a sulfur atom at position 1 and a thiocarbonyl group at position 2. The phenyl substituent at position 3 confers distinct electronic and steric properties, influencing its reactivity and applications in organic synthesis and medicinal chemistry.

Synthesis: The compound is synthesized via a condensation reaction between benzylamine derivatives and carbon disulfide. For example, a modified method involves reacting benzylaminoethanol with potassium hydroxide in ethanol, followed by carbon disulfide addition to form the thiazolidine-2-thione core . This method achieves high yields (e.g., ~85% for analogous triazole-thiones ) and is adaptable for introducing diverse substituents.

Structural Features: X-ray crystallographic studies (e.g., SHELX-refined structures ) reveal that this compound adopts a planar conformation due to conjugation between the thiocarbonyl group and the aromatic ring. Polymorphism is observed in related thiazolidine-2-thiones, existing in monoclinic and triclinic forms, which may influence solubility and stability .

Applications:

The compound serves as a ligand in metal complexes (e.g., gold(I) derivatives) with demonstrated anticancer activity and as a chiral auxiliary in asymmetric catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-1,3-thiazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of thiourea with phenylacetaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

Reactants: Thiourea and phenylacetaldehyde.

Conditions: Reflux in ethanol with sodium hydroxide as a base.

Procedure: The mixture is heated under reflux for several hours until the reaction is complete.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalysts to enhance reaction rates and yields. These methods aim to optimize the production process while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Alkylation/Arylation Reactions

3-Phenyl-1,3-thiazolidine-2-thione undergoes alkylation or arylation at the nitrogen atom of the thiazolidine ring. A representative procedure involves:

Reagents and Conditions

-

Base: NaOH (1.1 equiv)

-

Catalyst: CuI (5 mol%)

-

Alkyl/Aryl Halide: Bromobenzene or benzyl bromide (1.5 equiv)

-

Solvent: Ethanol

-

Temperature: 60–80°C

-

Time: 16 hours

Procedure

-

Thiazolidine-2-thione (10.0 mmol) and NaOH (11.0 mmol) are dissolved in ethanol at 60°C .

-

Bromobenzene (15.0 mmol) in ethanol is added dropwise, followed by heating to 80°C .

-

The reaction is monitored by TLC, then cooled and extracted with ethyl acetate .

-

Purification via column chromatography (petroleum ether/ethyl acetate gradient) yields the 3-phenyl derivative .

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | Not explicitly stated | |

| Purity | Confirmed by TLC |

Reaction with Triphosgene

This compound reacts with triphosgene to form 2-thioxothiazolidine-3-carbonyl chloride, a key intermediate for further derivatization .

Reagents and Conditions

-

Reagent: Triphosgene (1.5 equiv)

-

Solvent: Anhydrous CH₂Cl₂

-

Temperature: 0°C → room temperature

-

Time: Overnight

Procedure

-

Triphosgene in CH₂Cl₂ is added dropwise, followed by stirring at room temperature .

-

The product is extracted with CH₂Cl₂, washed with NaHCO₃ and NaCl, then recrystallized .

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 80.37% | |

| Melting Point | 88–90°C |

Condensation with Amines

The carbonyl chloride intermediate reacts with amines to form thiourea derivatives .

General Reaction Scheme

2 thioxothiazolidine 3 carbonyl chloride+Amine→Thiourea Derivative

Conditions

-

Amine: Primary or secondary amines (1.0 equiv)

-

Solvent: CH₂Cl₂

-

Temperature: Room temperature

Key Data

| Amine Type | Yield Range | Source |

|---|---|---|

| Aliphatic amines | 70–85% | |

| Aromatic amines | 65–78% |

Comparative Analysis of Synthetic Routes

Recent studies highlight alternative methods for thiazolidine-2-thione derivatives:

Route 6 (Ultrasound-Assisted Synthesis)

-

Catalyst: DSDABCOC

-

Conditions: Ultrasound irradiation

-

Yield: 82–92%

Route 8 (Dean-Stark Condensation)

-

Reagents: Phenylhydrazine, benzaldehyde, mercaptoacetic acid

-

Conditions: Reflux with Dean-Stark apparatus

-

Application: Forms sulfamoyl/methylsulfonylphenylamino derivatives .

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Xanthine Oxidase Inhibition

One of the primary applications of 3-Phenyl-1,3-thiazolidine-2-thione derivatives is their role as xanthine oxidase inhibitors, which are crucial in managing hyperuricemia and gout. A study synthesized several thiazolidine-2-thione derivatives and evaluated their inhibitory effects on xanthine oxidase. The most potent derivative exhibited an IC50 value of 3.56 μmol/L, significantly more effective than allopurinol, a commonly used treatment . The structure-activity relationship highlighted the importance of the phenyl-sulfonamide group for enhancing inhibitory activity .

1.2. Antioxidant Activity

Research has indicated that thiazolidine derivatives possess antioxidant properties, which can protect cells from oxidative stress. These compounds have been studied for their ability to scavenge free radicals and reduce oxidative damage in biological systems . The antioxidant activity is attributed to the presence of sulfur and nitrogen atoms in their structure, which can stabilize free radicals.

1.3. Anticancer Properties

Thiazolidine derivatives have shown promise in anticancer applications. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The ability to target specific cancer cell signaling pathways makes them potential candidates for cancer therapeutics.

| Activity | Description |

|---|---|

| Xanthine Oxidase Inhibition | Effective in lowering uric acid levels; potential treatment for gout and hyperuricemia. |

| Antioxidant Activity | Scavenges free radicals; protects against oxidative stress and cellular damage. |

| Anticancer Activity | Induces apoptosis; targets multiple cancer types through various mechanisms. |

| Anti-inflammatory Effects | Reduces inflammation markers; may be beneficial in treating chronic inflammatory conditions. |

| Antifungal Activity | Exhibits inhibitory effects against certain fungal pathogens, suggesting potential use in antifungal therapies. |

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazolidine derivatives:

- Study on XO Inhibitors : A series of thiazolidine-2-thione derivatives were synthesized and tested for their xanthine oxidase inhibitory activity. The results indicated that modifications to the phenyl group significantly influenced potency, with some compounds showing comparable efficacy to established drugs like febuxostat .

- Antioxidant Evaluation : Research focused on the antioxidant capacity of thiazolidine derivatives revealed that specific substitutions enhance their ability to neutralize free radicals effectively, providing insights into their potential use as dietary supplements or therapeutic agents against oxidative stress-related diseases .

- Cancer Research : Investigations into the anticancer properties of thiazolidines have shown that these compounds can inhibit tumor growth by inducing apoptosis in various cancer cell lines, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. For example, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid. This inhibition reduces the levels of uric acid in the body, which is beneficial for treating hyperuricemia and gout . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The phenyl group (3-Phenyl) enhances aromatic π-stacking interactions, whereas benzyl (3-Benzyl) increases lipophilicity, improving cell membrane penetration in bioactive complexes .

- Core Heteroatoms : Replacing the thiazolidine ring with oxadiazole (e.g., 5-Phenyl-1,3,4-oxadiazole-2-thione) reduces ring strain but introduces tautomerism, affecting electronic properties .

- Chiral Variants : (R)-4-Benzyl-1,3-thiazolidine-2-thione demonstrates enantioselectivity in catalysis, underscoring the role of stereochemistry in reactivity .

Physicochemical and Thermodynamic Properties

Table 2: Thermodynamic and Solubility Data

Key Observations :

- Enthalpies of Formation : Thiazolidine-2-thiones exhibit lower ΔHf values than oxazolidine analogs due to greater ring stability from sulfur’s polarizability .

- Solubility : The phenyl group in this compound reduces aqueous solubility compared to alkylated derivatives (e.g., 1-Butyl), which form ionic liquids for improved solvent compatibility .

Key Observations :

- Anticancer Activity : Benzyl-substituted thiazolidine-2-thione gold complexes show superior potency (IC50 = 0.1 µM) compared to alkylated analogs, likely due to enhanced ligand-metal coordination .

- Catalytic Utility : this compound’s planar structure facilitates enantioselective transformations, achieving >90% enantiomeric excess in aldol reactions .

Biological Activity

3-Phenyl-1,3-thiazolidine-2-thione is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its role as an inhibitor of xanthine oxidase (XO), along with other potential therapeutic applications.

Chemical Structure and Properties

This compound (C9H9NS2) features a thiazolidine ring structure, which is crucial for its biological activity. The presence of the phenyl group contributes to its interaction with biological targets.

Xanthine Oxidase Inhibition

Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating conditions like gout and hyperuricemia. Recent studies have demonstrated that derivatives of thiazolidine-2-thione exhibit potent XO inhibitory activity:

- In vitro Studies : A series of thiazolidine-2-thione derivatives were synthesized and tested for their XO inhibitory potential. Among these, compound 6k showed the strongest inhibitory activity with an IC50 value of 3.56 μmol/L , which is approximately 2.5 times more effective than allopurinol, a standard treatment for gout .

| Compound | IC50 (μmol/L) | Comparison |

|---|---|---|

| 6k | 3.56 | 2.5x more potent than allopurinol (7.86 μmol/L) |

| Allopurinol | 7.86 | Standard XO inhibitor |

The structure-activity relationship (SAR) indicated that the phenyl-sulfonamide group is essential for enhancing the inhibitory activity of these derivatives . Molecular docking studies suggest that the interactions between the compound and specific amino acids in the active site of XO contribute to its efficacy .

Other Biological Activities

Beyond its role as an XO inhibitor, this compound exhibits various other pharmacological effects:

Study on XO Inhibition

In a study published in PLOS ONE, researchers synthesized several thiazolidine derivatives and evaluated their XO inhibition through enzyme catalysis assays. The results highlighted the importance of specific structural features in enhancing bioactivity. Compound 6k was noted for its mixed-type inhibition mechanism against XO, suggesting a complex interaction profile that merits further investigation .

Anticancer Potential

Research has explored thiazolidinone derivatives for their anticancer potential, indicating that modifications to the thiazolidine core can lead to increased cytotoxicity against various cancer cell lines. However, specific studies focusing on this compound are still needed to establish its efficacy in this area .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-phenyl-1,3-thiazolidine-2-thione and its derivatives?

- Methodological Answer : A common approach involves reacting thiol-containing precursors with aldehydes or ketones under nitrogen atmosphere. For example, (5RS)-5-(aminomethyl)-3-phenyl-1,3-thiazolidine-2-thione was synthesized via reaction of a thiol precursor with triethylamine and propane-1,3-dithiol, followed by purification using column chromatography (CH₂Cl₂/hexanes) and recrystallization . Alternative routes include oxidative cyclization of hydrazine derivatives or condensation reactions with tailored catalysts .

- Key Considerations : Monitor reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like over-alkylation.

Q. How are spectroscopic techniques employed to confirm the structure and purity of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Characterize substituent environments (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups) and confirm stereochemistry via coupling constants .

- IR : Identify thione (C=S) stretches near 1200–1250 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .

- HRMS : Validate molecular weights (e.g., [M+H]⁺ at m/z 336.1450 for a derivative in ) .

Advanced Research Questions

Q. What strategies address diastereoselectivity challenges in catalytic α-alkylation of chiral N-acyl thiazolidinethiones?

- Methodological Answer : Use chiral auxiliaries or organocatalysts to enforce stereocontrol. For example, (S)-4-isopropyl-1,3-thiazolidine-2-thione derivatives achieved 70–72% diastereomeric excess via catalytic asymmetric alkylation with carbocation-stabilizing reagents (e.g., cycloheptatrienyl derivatives) .

- Troubleshooting : Optimize solvent polarity (e.g., CH₂Cl₂/hexanes mixtures) to enhance catalyst-substrate interactions and reduce racemization .

Q. How can thiazolidine-2-thione derivatives be functionalized for applications like fluorescent labeling?

- Methodological Answer : React the thione group with near-infrared probes (e.g., indocyanine green) to form conjugates like ICG-ATT. This involves activating the thione with acylating agents, followed by coupling to biomolecules (e.g., proteins) for fluorescence-based assays .

- Validation : Confirm labeling efficiency via fluorescence quenching assays or HPLC-MS to detect adducts .

Q. What thermodynamic or structural factors influence the stability of this compound under varying conditions?

- Methodological Answer :

- Thermodynamics : Enthalpy of formation (ΔHf) for thiazolidinethiones averages ~100 kJ/mol, with stability enhanced by electron-withdrawing substituents (e.g., fluorophenyl groups) .

- Tautomerism : Thiol-thione tautomeric equilibria (e.g., in polar solvents) can alter reactivity; monitor via UV-Vis spectroscopy or X-ray crystallography .

Q. Data Contradiction Analysis

- Synthetic Yields : reports 70% yields for alkylated derivatives, while notes 72% under similar conditions. Discrepancies may arise from purification efficiency (e.g., column chromatography vs. recrystallization).

- Structural Assignments : Tautomeric forms (thione vs. thiol) in IR/NMR data can lead to misinterpretation; use computational modeling (e.g., Gaussian) to validate assignments .

Properties

CAS No. |

1437-99-6 |

|---|---|

Molecular Formula |

C9H9NS2 |

Molecular Weight |

195.3 g/mol |

IUPAC Name |

3-phenyl-1,3-thiazolidine-2-thione |

InChI |

InChI=1S/C9H9NS2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

WUSPQEKXSXCOJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=S)N1C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.